molecular formula C8H11BrN2O B1526540 Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- CAS No. 1234623-05-2

Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-

Cat. No.: B1526540
CAS No.: 1234623-05-2
M. Wt: 231.09 g/mol
InChI Key: DWTHGJMWZBMNCX-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- is a substituted ethanolamine featuring a 3-bromo-2-pyridinylmethyl group attached to the nitrogen of the ethanolamine backbone. This structure combines the hydrogen-bonding capacity of ethanolamine with the aromatic and electronic properties of the bromopyridine moiety.

Properties

IUPAC Name

2-[(3-bromopyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-11(5-6-12)8-7(9)3-2-4-10-8/h2-4,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHGJMWZBMNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- (commonly referred to as compound 1234623-05-2) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a bromo-substituted pyridine ring attached to a methylamino group, with an ethanol moiety. The structural formula can be represented as follows:

C10H12BrN2O\text{C}_{10}\text{H}_{12}\text{BrN}_2\text{O}

The biological activity of Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- is primarily linked to its interaction with various biological targets. Studies suggest that it may act on multiple pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases associated with cancer proliferation, particularly in non-small cell lung cancer (NSCLC) models. For instance, it displayed selective inhibition against the EGFR L858R/T790M mutant compared to wild-type EGFR with IC50 values indicating potent activity .
  • Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity across various cancer cell lines, including H1975 and A431. The CC50 values ranged from 179 nM to over 1 μM, indicating varying degrees of effectiveness .

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into the modifications that enhance the biological efficacy of Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-:

Modification Effect on Activity
Bromo substitutionEnhances binding affinity to target enzymes
Ethanol side chainContributes to selectivity and potency
Methylamino groupEssential for maintaining antiproliferative activity

Notably, variations in the side chains significantly influenced both the potency and selectivity towards mutant EGFR compared to wild-type forms .

Case Studies

  • Anticancer Activity in NSCLC :
    A study evaluated the efficacy of Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- in NSCLC models. The compound demonstrated selective inhibition against EGFR mutants with significant reductions in cell viability observed at concentrations as low as 179 nM. This suggests a promising role for this compound in targeted cancer therapies .
  • Pharmacokinetic Properties :
    Research on the pharmacokinetic profile indicated favorable absorption characteristics due to the ethanol moiety, which enhances solubility and bioavailability. This property is crucial for oral bioavailability and therapeutic effectiveness .
  • Toxicology and Safety :
    Preliminary toxicological assessments have indicated that Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- exhibits a safety profile comparable to other compounds in its class. However, further studies are necessary to fully elucidate its long-term safety and potential side effects .

Comparison with Similar Compounds

Structural and Electronic Features

  • Ethanol, 2-[[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino] (): This analog substitutes the pyridinyl ring with a brominated phenyl ring containing ethoxy and fluorobenzyloxy groups. The absence of the pyridine nitrogen reduces aromatic π-π interactions but introduces fluorine-induced polarity. The bromine atom in both compounds likely enhances electrophilic reactivity, though the phenyl analog’s bulkier substituents may hinder steric accessibility .
  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate derivatives (): These compounds feature a cyano-substituted ethenyl bridge between the pyridine and ethanolamine. The electron-withdrawing cyano group increases acidity at the amino group, contrasting with the electron-neutral bromine in the target compound. This difference could influence hydrogen-bonding strength and solubility in polar solvents .
  • 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Lacking aromaticity, this compound has a methoxyethyl group instead of bromopyridinyl. The methoxy group enhances hydrophilicity, while the methylamino group reduces steric hindrance compared to the bulkier pyridinylmethyl group in the target compound. This structural simplicity may improve CO₂ absorption kinetics in amine scrubbing applications .

Physicochemical Properties

Property Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- (Inferred) 2-(Methylamino)ethanol (MAE) () 2-[(2-Aminoethyl)amino]ethanol ()
Molecular Weight ~230–250 g/mol 75.13 g/mol 104.15 g/mol
Basicity (pKa) Moderate (pyridine N slightly basic) ~9.5–10.5 ~9.0–10.0 (two amine groups)
Solubility Moderate in polar solvents (ethanol/DMF) Miscible in water Highly water-soluble
Viscosity Likely higher due to bromopyridinyl bulk 3.4 mPa·s (298 K) ~5–7 mPa·s (298 K)
  • The bromopyridinyl group in the target compound increases molecular weight and viscosity compared to simpler ethanolamines like MAE. Reduced water solubility is expected due to aromatic hydrophobicity, though the ethanolamine chain retains some polarity .

Preparation Methods

Direct Aminomethylation of 3-Bromopyridine with Ethanol Derivatives

  • Reaction Scheme:
    3-bromopyridine undergoes nucleophilic substitution with an aminoethyl intermediate derived from ethanol or its activated derivatives. This step forms the 2-[(3-bromo-2-pyridinyl)methylamino] ethanol skeleton.

  • Reaction Conditions:

    • Temperature control is critical, often maintained between 50–80°C to optimize the reaction rate while minimizing side products.
    • Mild bases (e.g., triethylamine) are employed to facilitate nucleophilic attack without decomposing sensitive groups.
    • Reaction time typically ranges from 4 to 12 hours depending on scale and reagent purity.
  • Outcome:
    This method yields Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- with moderate to high purity, suitable for further purification steps.

Stepwise Synthesis via Protected Intermediates

  • Step 1: Protection of amino or hydroxyl groups on ethanol derivatives to prevent side reactions.
  • Step 2: Coupling with 3-bromopyridine or its derivatives under controlled conditions.
  • Step 3: Deprotection to yield the final compound.

  • Advantages:
    This approach allows better control over stereochemistry and functional group compatibility, which is crucial when synthesizing compounds with sensitive moieties.

Use of Lithium Diisopropylamide (LDA) and Bis-morpholinophosphorylchloride (BMPC) in Lactam Intermediates

  • Although primarily reported in the synthesis of related benzodiazepine derivatives, this multi-step method involving LDA and BMPC has relevance for preparing intermediates structurally related to Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-.

  • Mechanism:
    LDA acts as a strong base to deprotonate intermediates, facilitating phosphorylation by BMPC, which activates the molecule for subsequent nucleophilic substitution steps.

  • Considerations:
    The process involves multiple purification and reaction steps, requiring careful optimization to avoid optical impurity and low overall yield.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Synthesis
Temperature 50–80°C Balances reaction rate and minimizes by-products
Reaction Time 4–12 hours Ensures completion without degradation
Base Type Mild bases (e.g., triethylamine) Facilitates nucleophilic attack, prevents decomposition
Solvent Polar aprotic solvents (e.g., THF) Enhances solubility and reaction kinetics
pH Slightly basic Optimizes nucleophilicity and stability

Mechanistic Insights

  • The bromo substituent on the pyridine ring exerts an electronic effect that enhances the nucleophilicity of the adjacent methylamino group, improving reaction efficiency during coupling steps.

  • The ethanol moiety contributes to solubility and may influence the compound’s biological interactions, necessitating careful handling to maintain functional integrity.

  • Controlled pH and temperature are essential to prevent side reactions such as elimination or over-bromination.

Challenges and Considerations

  • Optical Purity: Multi-step syntheses involving chiral intermediates may suffer from reduced optical purity, necessitating chiral resolution or asymmetric synthesis techniques.

  • Yield Optimization: Balancing reaction conditions to maximize yield while minimizing by-products is critical, especially for scale-up production.

  • Purification: Due to the presence of similar functional groups, purification often requires chromatographic techniques or crystallization under controlled conditions.

Summary Table of Preparation Methods

Method Precursors Key Reagents/Conditions Advantages Limitations
Direct Aminomethylation 3-bromopyridine, ethanol Mild base, 50–80°C, 4–12 h Simplicity, moderate yield Possible side reactions
Protected Intermediate Approach Protected ethanol derivatives Protection/deprotection steps Better control over stereochemistry More complex, longer synthesis
LDA and BMPC-mediated Synthesis Lactam intermediates Strong base (LDA), BMPC, multiple steps High specificity for related compounds Low overall yield, complex steps

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-?

  • Methodology :

  • Alkylation of amines : A common approach involves reacting 3-bromo-2-pyridinemethylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene or DMF) under reflux conditions. For example, demonstrates a similar synthesis using 2-bromoethanol and triethylamine as a base, achieving 88% yield after purification via column chromatography .
  • Mitsunobu reaction : For ether bond formation in pyridine derivatives, Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) can be employed to attach the ethanolamine moiety to the pyridine ring, as noted in for analogous compounds .
    • Critical factors : Solvent choice (polarity impacts reaction rate), stoichiometric ratios of reagents, and purification methods (e.g., C18 reverse-phase chromatography for polar intermediates) .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify substitution patterns on the pyridine ring and ethanolamine chain. For example, reports pyridine proton signals at δ 6.67–8.68 ppm and ethanolamine protons at δ 3.5–4.2 ppm .
  • FTIR : Functional groups like -OH (broad peak ~3400 cm1^{-1}) and C-Br (stretch ~550 cm1^{-1}) confirm the presence of key moieties .
  • HPLC : Retention time and peak symmetry assess purity, with mobile phases like acetonitrile/water gradients () .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Role as a building block : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the ethanolamine side chain can act as a hydrogen-bond donor in drug-receptor interactions. highlights similar bromopyridine derivatives as intermediates in bioactive molecule synthesis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for bromine displacement under varying conditions (e.g., solvent dielectric constants, nucleophile strength). ’s solvent design framework for amines can guide thermodynamic parameter selection .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing the compound’s electrostatic potential and steric fit in active sites .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 88% vs. lower yields in other studies)?

  • Variable analysis :

  • Reagent purity : Impurities in 2-bromoethanol or amine precursors (e.g., oxidation byproducts) can reduce yields, as noted in ’s use of anhydrous conditions .
  • Reaction time/temperature : Overheating may degrade the ethanolamine moiety. Kinetic studies (e.g., in-situ IR monitoring) can optimize these parameters .
  • Workup protocols : ’s use of MgSO4_4 for drying and column chromatography for purification minimizes losses compared to simpler methods .

Q. What methodologies assess the compound’s potential in structure-activity relationship (SAR) studies for drug discovery?

  • Functional group derivatization : Systematically modify the ethanolamine chain (e.g., acetylation, alkylation) and pyridine substituents (e.g., replacing Br with Cl or CF3_3) to evaluate pharmacological effects. emphasizes SAR for optimizing bioactivity .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance to quantify binding affinities .

Q. How does the compound’s reactivity profile compare to structurally similar bromopyridine derivatives?

  • Comparative kinetic studies : Monitor reaction rates in SNAr (nucleophilic aromatic substitution) with thiols or amines. ’s trifluoromethylpyridine derivatives show slower reactivity due to electron-withdrawing effects, whereas the ethanolamine group in this compound may enhance solubility and nucleophilicity .
  • Stability under physiological conditions : Use LC-MS to track degradation in simulated gastric fluid (pH 2) or plasma, as in ’s analysis of ethanolamine-based pharmaceuticals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-
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Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-

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